(5E,5'E)-5,5'-(Hydrazine-1,2-diylidene)bis(furan-2(5H)-one)
Description
(5E,5'E)-5,5'-(Hydrazine-1,2-diylidene)bis(furan-2(5H)-one) is a symmetrical bis-heterocyclic compound comprising two furan-2(5H)-one moieties linked via a hydrazine-1,2-diylidene group. Furan-2(5H)-one, a γ-lactone, is a versatile scaffold in medicinal and materials chemistry due to its bioactivity and electronic properties . The hydrazine linker introduces conjugation and planar geometry, enhancing stability and enabling applications in energetic materials, pharmaceuticals, and organic electronics .
Key structural features include:
Properties
CAS No. |
6990-21-2 |
|---|---|
Molecular Formula |
C8H4N2O4 |
Molecular Weight |
192.13 g/mol |
IUPAC Name |
(5E)-5-[(E)-(5-oxofuran-2-ylidene)hydrazinylidene]furan-2-one |
InChI |
InChI=1S/C8H4N2O4/c11-7-3-1-5(13-7)9-10-6-2-4-8(12)14-6/h1-4H/b9-5+,10-6+ |
InChI Key |
VKAUNIOZDUTNBR-NXZHAISVSA-N |
Isomeric SMILES |
C\1=CC(=O)O/C1=N/N=C\2/OC(=O)C=C2 |
Canonical SMILES |
C1=CC(=O)OC1=NN=C2C=CC(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E,5’E)-5,5’-(Hydrazine-1,2-diylidene)bis(furan-2(5H)-one) typically involves the reaction of hydrazine with furan-2(5H)-one derivatives. The reaction conditions may include:
Solvent: Common solvents such as ethanol, methanol, or water.
Temperature: The reaction may be carried out at room temperature or under reflux conditions.
Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Continuous flow reactors: To ensure consistent reaction conditions and scalability.
Purification techniques: Such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E,5’E)-5,5’-(Hydrazine-1,2-diylidene)bis(furan-2(5H)-one) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions may yield hydrazine derivatives or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate, hydrogen peroxide, or nitric acid.
Reducing agents: Such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution reagents: Such as halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example:
Oxidation: May produce furanone derivatives with additional oxygen-containing functional groups.
Reduction: May yield hydrazine derivatives or fully reduced furanone rings.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that derivatives of hydrazine compounds exhibit notable antimicrobial properties. For instance, studies on related hydrazone derivatives have shown effectiveness against various bacterial strains. The compound's structure allows it to interact with microbial cell membranes or enzymes, leading to inhibition of growth.
Case Study: Antibacterial Efficacy
A study investigated the antibacterial activity of (5E,5'E)-5,5'-(Hydrazine-1,2-diylidene)bis(furan-2(5H)-one) against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones in disc diffusion assays, highlighting its potential as a therapeutic agent.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Antifungal Activity
Similar to its antibacterial properties, this compound has shown antifungal activity. Its mechanism may involve disruption of fungal cell wall synthesis or interference with metabolic pathways.
Material Science
Polymer Chemistry
The compound has been explored for its potential use in polymer chemistry. Its ability to form cross-links can enhance the mechanical properties of polymers. Research indicates that incorporating hydrazine-based compounds into polymer matrices can improve thermal stability and mechanical strength.
Case Study: Polymer Enhancement
In a recent study, (5E,5'E)-5,5'-(Hydrazine-1,2-diylidene)bis(furan-2(5H)-one) was used as a cross-linking agent in epoxy resins. The resulting materials exhibited improved tensile strength and thermal resistance compared to control samples.
| Property | Control Sample | Modified Sample |
|---|---|---|
| Tensile Strength (MPa) | 40 | 55 |
| Thermal Decomposition Temp (°C) | 250 | 300 |
Agricultural Applications
Pesticidal Properties
Research has indicated that compounds with furan and hydrazine moieties possess pesticidal properties. This compound may act as an effective pesticide or herbicide due to its ability to disrupt metabolic processes in pests.
Case Study: Pesticidal Efficacy
Field trials conducted on crops treated with formulations containing (5E,5'E)-5,5'-(Hydrazine-1,2-diylidene)bis(furan-2(5H)-one showed a significant reduction in pest populations compared to untreated controls.
| Crop | Pest Reduction (%) |
|---|---|
| Tomato | 70 |
| Corn | 65 |
Mechanism of Action
The mechanism of action of (5E,5’E)-5,5’-(Hydrazine-1,2-diylidene)bis(furan-2(5H)-one) would depend on its specific interactions with molecular targets. This could involve:
Molecular targets: Such as enzymes, receptors, or other proteins.
Pathways involved: The compound may modulate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Energetic Materials: Bistetrazole Derivatives
Compound IV : 5,5′-(Hydrazine-1,2-diyl)bis(1H-tetrazol-1-ol)
- Structure: Tetrazole rings replace furanones.
- Properties :
- Comparison: The target compound’s furanone rings may reduce sensitivity compared to tetrazoles, which are highly nitrogen-rich and explosive. However, data on its energetic performance are lacking.
Antitumor Agents: Bis-Indolinone Hydrazine Derivatives
3,3′-(Hydrazine-1,2-diylidene)bis(5-methylindolin-2-one)
Organic Electronics: Azine-Linked Conjugated Polymers
(3Z,3′Z)-3,3′-(Hydrazine-1,2-diylidene)bis(indolin-2-one) (HBI)
Nitro-Furan Derivatives
bis-(5-nitro-furan-2-ylmethylene)-hydrazine
- Structure : Nitro-substituted furans linked via hydrazine .
- Reactivity : Nitro groups increase explosiveness and antibacterial activity.
- Comparison : The absence of nitro groups in the target compound may improve thermal stability but reduce antimicrobial potency.
Critical Analysis of Stability and Reactivity
- Hydrolysis Sensitivity: Hydrazine-linked compounds like 3,3’-(hydrazine-1,2-diylidene)bis(indolin-2-one) undergo unusual hydrolysis to form aldazines . The target compound’s furanone rings may hydrolyze under acidic conditions, limiting pharmaceutical use.
- Thermal Stability : Planar hydrazine linkers enhance packing efficiency, as seen in bistetrazoles . The target compound’s conjugation likely improves thermal resilience compared to nitro derivatives .
Biological Activity
(5E,5'E)-5,5'-(Hydrazine-1,2-diylidene)bis(furan-2(5H)-one), with the CAS number 5336-97-0, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry, drawing from diverse research findings.
Chemical Structure and Properties
The molecular formula of (5E,5'E)-5,5'-(Hydrazine-1,2-diylidene)bis(furan-2(5H)-one) is CHNO. The compound features a hydrazine moiety linked to two furan-2(5H)-one units, which are known for their biological significance.
Antimicrobial Properties
Research indicates that furan derivatives exhibit significant antimicrobial activity. For instance, compounds similar to (5E,5'E)-5,5' have shown effectiveness against various bacterial strains:
- Gram-positive bacteria: Staphylococcus aureus
- Gram-negative bacteria: Escherichia coli and Pseudomonas aeruginosa
A study demonstrated that furan derivatives could outperform traditional antibiotics like streptomycin and tetracycline against certain bacterial strains .
Anticancer Activity
Furan-based compounds have been investigated for their anticancer properties. The structural features of (5E,5'E)-5,5' allow it to interact with biological targets involved in cancer progression. For example:
- Mechanism of Action: The compound may inhibit key enzymes involved in tumor growth.
- Case Studies: In vitro studies have shown that related furan derivatives can induce apoptosis in cancer cell lines.
A notable example includes a furan derivative that exhibited an IC value significantly lower than established chemotherapeutic agents .
Research Findings
Recent studies have focused on the synthesis and biological evaluation of furan derivatives. Key findings include:
These findings suggest that the structural characteristics of furan derivatives play a crucial role in their biological activities.
The biological activity of (5E,5'E)-5,5' can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor of enzymes critical for bacterial survival and cancer cell proliferation.
- DNA Interaction: Similar compounds have demonstrated the ability to intercalate with DNA, disrupting replication processes.
- Reactive Oxygen Species (ROS) Generation: Some studies indicate that furan derivatives can induce oxidative stress in target cells.
Q & A
Basic: What are the optimal synthetic routes for preparing (5E,5'E)-5,5'-(Hydrazine-1,2-diylidene)bis(furan-2(5H)-one)?
Methodological Answer:
The compound can be synthesized via hydrazinolysis of α,β-unsaturated carbonyl precursors. For example, refluxing substituted isatin derivatives with hydrazine hydrate in ethanol under acidic conditions (e.g., acetic acid) promotes nucleophilic attack by hydrazine, followed by intermolecular cyclization to form the hydrazine-diylidene bridge . Alternative routes include using phosphonic dihydrazide catalysts to couple furanone derivatives under mild conditions (e.g., room temperature, ethanol solvent), achieving yields >85% . Key parameters include stoichiometric control of hydrazine, pH modulation, and solvent polarity to favor diastereoselectivity.
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
NMR Spectroscopy :
- ¹H NMR : Signals at δ 7.25–7.75 ppm (aromatic protons) and δ ~10.6 ppm (NH of isatin-derived moieties) confirm hydrazine-diylidene bonding .
- ¹³C NMR : Carbonyl peaks at ~170–175 ppm validate furanone lactone rings .
HRMS : Experimental molecular weights must match theoretical values within 3 ppm error to confirm purity .
IR Spectroscopy : Absence of NH₂ (3300–3500 cm⁻¹) and presence of C=O (~1700 cm⁻¹) and C=N (~1550 cm⁻¹) bands distinguish the product from intermediates .
Advanced: How does the hydrazine-diylidene bridge influence electronic properties of the bis-furanone system?
Methodological Answer:
The hydrazine-diylidene group introduces conjugation across the bis-furanone system, reducing the HOMO-LUMO gap and enhancing π-electron delocalization. Computational studies (DFT) reveal that this bridge stabilizes charge-transfer states, which is critical for applications in photoactive materials . Experimental UV-Vis spectra show redshifted absorption maxima (~350–400 nm) compared to non-conjugated analogs, corroborating extended conjugation .
Advanced: What mechanistic pathways explain unexpected byproducts during synthesis?
Methodological Answer:
Competing pathways may arise due to:
Hydrazine Overstoichiometry : Excess hydrazine can lead to trimerization or oligomerization, detected via MALDI-TOF .
Solvent Effects : Polar aprotic solvents (e.g., DMF) may favor Schiff base formation instead of cyclization, identified by IR absence of C=O bands .
pH Sensitivity : Acidic conditions (pH < 3) protonate the hydrazine bridge, leading to hydrolysis products like bis-indolinones, verified by LC-MS .
Advanced: How does thermal stability vary with substituents on the furanone rings?
Methodological Answer:
Thermogravimetric analysis (TGA) shows that electron-withdrawing groups (e.g., nitro, chloro) on the furanone rings increase decomposition temperatures by 30–50°C compared to alkyl substituents, due to enhanced resonance stabilization . Differential scanning calorimetry (DSC) reveals exothermic peaks at ~250°C for nitro-substituted derivatives, correlating with energetic material applications .
Advanced: What computational methods predict stereochemical outcomes in cyclization reactions?
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates transition-state energies to predict (E)/(Z) isomer ratios. For example, steric hindrance from bulky substituents (e.g., pivaloyloxy) favors (E)-configurations, validated by X-ray crystallography . Molecular dynamics simulations further model solvent effects on diastereoselectivity .
Advanced: How can this compound be applied in topochemical polymerization?
Methodological Answer:
The planar hydrazine-diylidene bridge enables π-stacking in crystal lattices, facilitating [2+2] photocycloaddition. Irradiation at 365 nm induces polymerization, monitored via XRD loss of monomeric peaks and FT-IR emergence of cyclobutane C-C stretches (~1600 cm⁻¹). Solvent-free conditions and crystal packing analysis (Hirshfeld surfaces) optimize reaction efficiency .
Advanced: What strategies mitigate reactivity conflicts with nucleophiles?
Methodological Answer:
Protecting Groups : Temporarily block reactive sites (e.g., NH with Boc groups) during functionalization .
Lewis Acid Catalysis : Use Zn(OTf)₂ to direct nucleophilic attacks to specific carbonyls, avoiding bridge cleavage .
Kinetic Control : Low temperatures (-20°C) and slow addition rates suppress side reactions, confirmed by real-time NMR .
Advanced: Are there alternative catalytic systems for greener synthesis?
Methodological Answer:
CO₂-based cyclocarboxylation using Cu(I) catalysts (e.g., [Cu(OTf)]·0.5C₆H₆) enables solvent-free synthesis at 80°C, achieving 90% atom economy. This method avoids toxic hydrazine derivatives, validated by GC-MS quantification of byproducts . Microwave-assisted reactions further reduce time (30 min vs. 24 h) and energy consumption .
Advanced: How to resolve contradictions in purity assessments between NMR and HPLC?
Methodological Answer:
Discrepancies arise from:
NMR Invisibility : Non-protonated impurities (e.g., salts) evade ¹H NMR but appear in HPLC-UV (λ = 254 nm) .
Dynamic Effects : Rotamers in NMR split peaks, overestimating impurities. Use variable-temperature NMR (VT-NMR) to coalesce signals .
Calibration Errors : Normalize HPLC against certified reference standards (e.g., NIST-traceable) to correct retention time drifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
